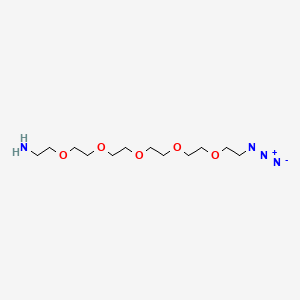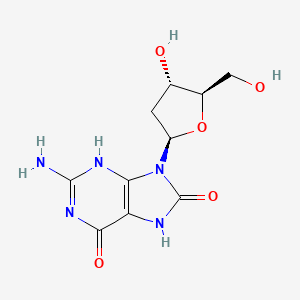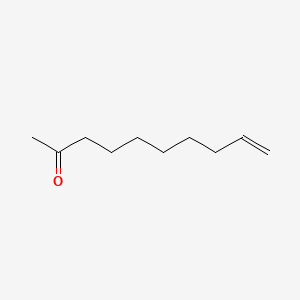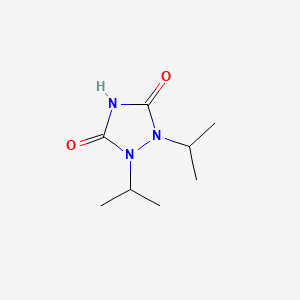
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Overview
Description
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine is an organic compound with the molecular formula C12H26N4O5. It is characterized by the presence of an azide group and multiple ether linkages, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine typically involves the reaction of azido compounds with electrophilic reagents. One common method is the reaction of azidoethoxyethanol with electrophilic reagents such as bromoethanol, followed by further reactions to introduce the azide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the azide group and to minimize side reactions .
Types of Reactions:
Click Chemistry: this compound is commonly used in click chemistry reactions, particularly in the formation of triazoles through cycloaddition reactions with alkynes.
Substitution Reactions: The azide group can undergo substitution reactions, often with nucleophiles, to form various derivatives.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the azide group.
Major Products:
Triazoles: Formed through click chemistry reactions.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Chemistry:
Linker in Bioconjugation: Used as a linker in the synthesis of bioconjugates due to its ability to form stable triazole linkages.
Biology:
Fluorescent Labeling: Utilized in the labeling of biomolecules for imaging and tracking purposes.
Medicine:
Drug Delivery Systems: Incorporated into drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry:
Polymer Synthesis: Employed in the synthesis of functional polymers with specific properties.
Mechanism of Action
The mechanism of action of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine primarily involves its reactivity with alkynes in click chemistry reactions. The azide group participates in a cycloaddition reaction with alkynes, facilitated by copper(I) catalysts, to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various applications .
Comparison with Similar Compounds
11-Azido-3,6,9-trioxaundecan-1-amine: A shorter analog with similar reactivity.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Another analog with a different chain length.
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: A compound with two azide groups, offering different reactivity and applications.
Uniqueness: 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine is unique due to its specific chain length and the presence of multiple ether linkages, which enhance its solubility and reactivity in various chemical reactions. Its versatility in click chemistry and bioconjugation applications sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPBRIZYFJFLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619582 | |
| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516493-93-9 | |
| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)
![(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1666374.png)
